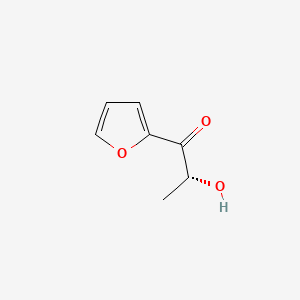
(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl[®-1-hydroxyethyl] ketone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a hydroxyethyl ketone group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation of furan-2-carbaldehyde with ®-1-hydroxyethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Furan-2-yl[®-1-hydroxyethyl] ketone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent product quality and minimize waste. The use of catalysts and advanced purification techniques further enhances the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Aplicaciones Científicas De Investigación
Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone.
Furan-2-ylmethanol: A related compound with a hydroxymethyl group instead of a hydroxyethyl ketone group.
Furan-2-ylacetic acid: Another furan derivative with an acetic acid substituent.
Uniqueness
Furan-2-yl[®-1-hydroxyethyl] ketone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl ketone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
152723-24-5 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.138 |
Nombre IUPAC |
(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1 |
Clave InChI |
IJCOISTYFBUCPR-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C1=CC=CO1)O |
Sinónimos |
1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















